molecular formula C10H13N3O2 B11578922 N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide

N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide

Cat. No.: B11578922
M. Wt: 207.23 g/mol
InChI Key: AHBRXQZMUKORER-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a methyleneamino group attached to the 2-position of the pyridine ring

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminopyridine is reacted with an aldehyde or ketone in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions.

    Purification: The resulting Schiff base is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyleneamino group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Schiff bases are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used as a ligand in coordination chemistry to form metal complexes with interesting magnetic and electronic properties.

    Biological Studies: The compound’s ability to interact with biomolecules such as DNA and proteins makes it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of nucleic acid structure and function.

Comparison with Similar Compounds

Similar compounds to (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE include other Schiff bases derived from 2-aminopyridine and various aldehydes or ketones. These compounds share similar structural features and chemical reactivity but may differ in their biological activities and applications. Some examples of similar compounds include:

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLBUTANOATE: This compound has a phenyl group instead of a methyl group, which can influence its biological activity and chemical properties.

    (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-HYDROXYBENZOHYDRIDE: This compound features a hydroxyl group, which can enhance its ability to form hydrogen bonds and interact with biological targets.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C10H13N3O2/c1-7(2)10(14)15-13-9(11)8-5-3-4-6-12-8/h3-7H,1-2H3,(H2,11,13)

InChI Key

AHBRXQZMUKORER-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(=O)O/N=C(/C1=CC=CC=N1)\N

Canonical SMILES

CC(C)C(=O)ON=C(C1=CC=CC=N1)N

Origin of Product

United States

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